molecular formula C13H18ClNO3 B1382213 Methyl 3-(benzylamino)oxolane-3-carboxylate hydrochloride CAS No. 1803610-75-4

Methyl 3-(benzylamino)oxolane-3-carboxylate hydrochloride

Cat. No.: B1382213
CAS No.: 1803610-75-4
M. Wt: 271.74 g/mol
InChI Key: ONVFSLFDLSXIHK-UHFFFAOYSA-N
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Description

“Methyl 3-(benzylamino)oxolane-3-carboxylate hydrochloride” is a chemical compound with the CAS number 1803610-75-4 . It is used for research purposes .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 271.74 . Other physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Crystal Structure Analysis

Methyl 3-(benzylamino)oxolane-3-carboxylate hydrochloride has been involved in x-ray crystal structure analyses. For example, the hydrochloride of ± 3-benzylamino-4-hydroxypentanoic acid lactone, a related compound, was studied to understand its structural orientation, showing that the methyl and benzylamino groups are trans-oriented. This kind of analysis is crucial for understanding the physical and chemical properties of such compounds (Jones et al., 1968).

2. Potential Applications in Liquid Crystal Displays

Compounds structurally related to this compound have been synthesized for potential applications in liquid crystal displays. Their orientation parameters in nematic liquid crystals indicate a high potential for such applications (Bojinov & Grabchev, 2003).

3. Catalysis in Chemical Reactions

This compound has been mentioned in the context of catalytic chemical reactions. For instance, sodium carboxylates, which can be derived from compounds like this compound, have been used to observe Pd-catalyzed methylation and arylation in aliphatic acids, which is significant for various chemical syntheses (Giri et al., 2007).

4. Role in Synthesizing New Compounds

The compound plays a role in the synthesis of new chemical entities. For instance, its derivatives have been used to produce new compounds with potential biological activities, such as 1′-aryl-1-benzyl- and 1,1′-diaryl-4′-hydroxy-6,6-dimethyl-3′-(1-oxo-3-phenylprop-2-en-1-yl)-6,7-dihydrospiro[indole-3,2′-pyrrole]-2,4,5′(1H,1′H,5H)-triones (Silaichev et al., 2012).

5. Involvement in Dehydration Studies

This compound has also been involved in studies related to dehydration phenomena in chemical synthesis. Its derivatives have been synthesized and analyzed for their crystallographic properties, contributing to understanding dehydration processes in organic chemistry (Arshad et al., 2013).

Properties

IUPAC Name

methyl 3-(benzylamino)oxolane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-12(15)13(7-8-17-10-13)14-9-11-5-3-2-4-6-11;/h2-6,14H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVFSLFDLSXIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOC1)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.